(4,5,6,7-Tetrahydro-1H-indazol-6-yl)methanol
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Overview
Description
(4,5,6,7-Tetrahydro-1H-indazol-6-yl)methanol is a chemical compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a methanol group attached to the 6th position of the tetrahydroindazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6,7-Tetrahydro-1H-indazol-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the acylation of cyclohexane-1,3-dione with an acid chloride in the presence of a base, followed by isomerization to form a triketone intermediate. This intermediate undergoes condensation with phenylhydrazine to yield the desired indazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
(4,5,6,7-Tetrahydro-1H-indazol-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (4,5,6,7-Tetrahydro-1H-indazol-6-yl)aldehyde or (4,5,6,7-Tetrahydro-1H-indazol-6-yl)carboxylic acid.
Scientific Research Applications
(4,5,6,7-Tetrahydro-1H-indazol-6-yl)methanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4,5,6,7-Tetrahydro-1H-indazol-6-yl)methanol involves its interaction with specific molecular targets. For instance, indazole derivatives have been shown to inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific structure and functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
(4,5,6,7-Tetrahydro-1H-indazol-6-yl)methanamine: Similar structure but with an amine group instead of a methanol group.
1,5,6,7-Tetrahydro-4H-indazol-4-one: Contains a ketone group and is studied for its antiviral properties.
2H-Indazoles: Differ in the position of the nitrogen atoms and exhibit distinct chemical behaviors.
Uniqueness
(4,5,6,7-Tetrahydro-1H-indazol-6-yl)methanol is unique due to the presence of the methanol group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other indazole derivatives and makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-6-ylmethanol |
InChI |
InChI=1S/C8H12N2O/c11-5-6-1-2-7-4-9-10-8(7)3-6/h4,6,11H,1-3,5H2,(H,9,10) |
InChI Key |
GZQDUAUOYNEGOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1CO)NN=C2 |
Origin of Product |
United States |
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